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Abstract

Disperse Red 50 is a monoazo disperse dye utilized in the textile industry for dyeing polyester
fabrics. An in-depth understanding of its chemical structure and properties is paramount for
quality control, new dye development, and toxicological studies. Spectroscopic techniques
such as UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR)
spectroscopy are essential tools for the structural elucidation and characterization of such
dyes. This technical guide provides a summary of the known physicochemical properties of
Disperse Red 50 and presents generalized experimental protocols for its analysis using
various spectroscopic methods. While a comprehensive public database of its specific
spectroscopic data is not readily available, this document offers expected spectral
characteristics based on its molecular structure.

Introduction to Disperse Red 50

Disperse Red 50, also known by its Colour Index (C.l.) number 11226, is a synthetic dye
belonging to the single azo class.[1] Azo dyes are characterized by the presence of one or
more azo groups (—N=N-) which act as the primary chromophore responsible for the color of
the compound. Disperse dyes, including Disperse Red 50, are non-ionic and have low water
solubility, making them suitable for dyeing hydrophobic fibers like polyester.[2]
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The manufacturing process of Disperse Red 50 involves the diazotization of 2-chloro-4-
nitrobenzenamine, followed by a coupling reaction with N-ethyl-N-cyanoethylaniline.[1] The
resulting molecule is a purple powder, soluble in acetone and alcohol, but insoluble in water.[2]

[3]

Chemical Structure and Properties

The fundamental physicochemical properties of Disperse Red 50 are summarized in the table

below.

Property Value Reference
3-[[4-[(2-chloro-4-

Chemical Name nitrophenyl)azo]phenyl]ethyla ECHEMI
mino]propanenitrile

C.l. Name Disperse Red 50 World dye variety[1]

CAS Number 12223-35-7 / 40880-51-1 World dye variety[1]

Molecular Formula C17H16CINsO2 World dye variety[1]

Molecular Weight 357.79 g/mol World dye variety[1]

Appearance Purple powder S D International[3]

- Soluble in acetone and _
Solubility ) ) S D International[3]
alcohol; insoluble in water

Melting Point 136-137 °C ECHEMI

Spectroscopic Data (Expected)

While specific, publicly archived spectra for Disperse Red 50 are scarce, its chemical structure
allows for the prediction of its characteristic spectroscopic features. The following tables outline
the expected data from UV-Vis, IR, and NMR analyses.

Expected UV-Visible (UV-Vis) Spectroscopic Data

The color of Disperse Red 50 arises from electronic transitions within the conjugated system of
the molecule. The primary absorption is expected in the visible region, attributed to the 1 - 1T*
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transition of the azo chromophore, influenced by the electron-donating and electron-

withdrawing groups on the aromatic rings.

Parameter

Expected Value

Associated Functional
Group / Transition

T — TT* transition of the

Amax (Visible) 480 - 520 nm extended conjugated system
(azo group and aromatic rings)
T — TU* transitions of the
Amax (UV) 250 - 350 nm

aromatic rings

Expected Infrared (IR) Spectroscopic Data

The IR spectrum will reveal the presence of the key functional groups within the Disperse Red

50 molecule.

Wavenumber (cm~?)

Vibration Type

Associated Functional

Group

~2245 C=N stretch Nitrile
~1590, ~1480 C=C stretch Aromatic rings
1520, ~1340 N-O asymmetric & symmetric Nitro group (NO2)

stretch
~1450 N=N stretch Azo group
~1250 C-N stretch Aromatic amine
~830 C-H out-of-plane bend para-substituted aromatic ring
~750 C-Cl stretch Aryl chloride

Expected Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
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1H and 3C NMR spectroscopy would provide a detailed map of the carbon and hydrogen

environments in the molecule.

H NMR (Expected Chemical Shifts)

Chemical Shift (5,

Multiplicity Number of Protons  Assignment

ppm)
~85-7.0 m 7H Aromatic protons
~3.7 t 2H -N-CH2-CH2-CN
~3.5 q 2H -N-CH2-CHs
~2.8 t 2H -CHz2-CN
~1.2 t 3H -CH2-CHs

13C NMR (Expected Chemical Shifts)
Chemical Shift (6, ppm) Assignment

~155 - 110 Aromatic carbons
~118 Nitrile carbon (-C=N)
~50 -N-CH2-

~45 -N-CHa-

~20 -CH2-CN

~12 -CHs

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound

like Disperse Red 50.

UV-Visible Spectroscopy
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This protocol outlines the determination of the absorption maxima (Amax) of Disperse Red 50.

¢ Solvent Selection: Choose a spectral grade solvent in which the dye is soluble, such as
acetone, ethanol, or dimethylformamide (DMF).

e Solution Preparation: Prepare a stock solution of Disperse Red 50 of a known concentration
(e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10 pg/mL) to ensure the
absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
e Blanking: Fill a quartz cuvette with the chosen solvent to be used as a blank reference.

o Measurement: Record the absorption spectrum of the dye solution over a wavelength range
of 200-800 nm.

o Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an IR spectrum to identify the functional groups.

o Sample Preparation: As Disperse Red 50 is a powder, the KBr pellet method is suitable. Mix
a small amount of the dye (1-2 mg) with approximately 100-200 mg of dry, spectral grade
potassium bromide (KBr). Grind the mixture to a fine powder.

o Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form
a thin, transparent pellet.

e Instrumentation: Use an FTIR spectrometer.

e Background Scan: Perform a background scan with an empty sample compartment to
account for atmospheric CO2 and water vapor.

o Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum,
typically over a range of 4000 to 400 cm™1.
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Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the steps for obtaining *H and 3C NMR spectra.

Solvent Selection: Choose a suitable deuterated solvent in which Disperse Red 50 is
soluble, such as deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).

Sample Preparation: Dissolve 5-10 mg of the dye in approximately 0.5-0.7 mL of the chosen
deuterated solvent in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an
internal standard (0 ppm).

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).
Data Acquisition:

o H NMR: Acquire the proton spectrum. Typical parameters include a 90° pulse, a
relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good
signal-to-noise ratio.

o 13C NMR: Acquire the carbon spectrum. This will require a larger number of scans due to
the low natural abundance of 3C.

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction,
and baseline correction). Integrate the *H NMR signals to determine the relative number of
protons. Assign the chemical shifts to the different hydrogen and carbon atoms in the
molecule.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow for the

spectroscopic analysis of Disperse Red 50.
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General workflow for the spectroscopic analysis of Disperse Red 50.
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Relationship between molecular structure and spectroscopic output.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. worlddyevariety.com [worlddyevariety.com]

2. Disperse Red 50 Manufacturer in Mumbai, Disperse Red 50 Exporter [dyestuff.co.in]

3. sdinternational.com [sdinternational.com]

 To cite this document: BenchChem. [Spectroscopic Analysis of Disperse Red 50: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b085672#spectroscopic-data-uv-vis-ir-nmr-for-
disperse-red-50]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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